(Z)-2-amino-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide
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Overview
Description
(Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a hydrazide group, and a dibromo-dihydroxybenzylidene moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dibromo groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer activities, making it a promising candidate for further investigation .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-benzylideneindolin-2-one chalcones: These compounds share a similar benzylidene structure and have been studied for their enzyme inhibitory properties.
3’,5’-Dibromo-2’,4’-dihydroxy substituted chalcones: These compounds also contain dibromo-dihydroxybenzylidene moieties and have shown potential in biological applications.
Uniqueness
What sets (Z)-2-amino-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methylthiazole-5-carbohydrazide apart is its unique combination of a thiazole ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C12H10Br2N4O3S |
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Molecular Weight |
450.11 g/mol |
IUPAC Name |
2-amino-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10Br2N4O3S/c1-4-10(22-12(15)17-4)11(21)18-16-3-5-2-6(13)9(20)7(14)8(5)19/h2-3,19-20H,1H3,(H2,15,17)(H,18,21)/b16-3- |
InChI Key |
AUPIDJSDVZTMGP-XFQLMFQHSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
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